molecular formula C7H13NO2 B1149619 (R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 132482-05-4

(R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No. B1149619
M. Wt: 143.185
InChI Key:
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Description

“®-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “R” in its name indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image. The “tert-butyl” and “2-(2-methoxy-2-oxoethyl)” groups are substituents on the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a 2-(2-methoxy-2-oxoethyl) group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar 2-(2-methoxy-2-oxoethyl) group .

Scientific Research Applications

Applications in N-Heterocycle Synthesis

Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have emerged as pivotal in the stereoselective synthesis of amines and their derivatives, providing general access to diverse structures such as piperidines, pyrrolidines, and azetidines. These structures are fundamental to many natural products and pharmaceutical compounds, underscoring the value of (R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate in facilitating complex organic synthesis processes (Philip et al., 2020).

Biodegradation and Environmental Fate

The compound's structural features, particularly the tert-butyl group, play a significant role in environmental science, particularly in the biodegradation and fate of related substances like ethyl tert-butyl ether (ETBE) in soil and groundwater. Research has identified microorganisms capable of aerobically degrading ETBE, a related compound, highlighting the importance of understanding the structural impacts on environmental degradation pathways (Thornton et al., 2020).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core structure in (R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, is widely utilized in medicinal chemistry. Its incorporation into bioactive molecules enhances pharmacophore exploration due to sp^3-hybridization, contributing to the stereochemistry and three-dimensional (3D) coverage of the molecule. This utility underscores the compound's relevance in designing new drugs with varied biological profiles (Li Petri et al., 2021).

Role in Plant Defense Mechanisms

Interestingly, derivatives of pyrrolidine, such as proline and pyrroline-5-carboxylate (P5C), have been implicated in plant defense against pathogens. The metabolism of these compounds in plants is tightly regulated, particularly during pathogen infection and abiotic stress, highlighting the biological importance of pyrrolidine derivatives beyond synthetic applications (Qamar et al., 2015).

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYBAKVGAMQFLJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a stirred solution of pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 35 (10 g, 46.46 mmol) in dry THF were added drop wise N-methyl morpholine (6.4 mL, 58.1 mmol) and isobutyl chloroformate (6.7 mL, 65.1 mmol) at −30° C. The reaction mixture was stirred at same temperature for one hour and diazomethane solution (prepared in situ) was added at −30° C. The resulting mixture was allowed to stir at rt overnight. Excess diazomethane was quenched with acetic acid (15 mL) and evaporated under reduced pressure. The residue was dissolved in ether and washed with water and brine. The organic layer was dried over anhydrous Na2SO4, filtered and evaporated. The residue was dissolved in methanol (100 mL) and Ag2O (5.5 g) was added portion-wise at ice-cold conditions, and then allowed to stir at rt for 2 hours. Chloroform was added, filtered through Celite® reagent and washed with methanol. The filtrate was concentrated and the crude material was purified by chromatography on silica-gel (230-400 mesh) eluting with 1-5% of ethyl acetate-hexane to get light yellow liquid compound 36.
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Synthesis routes and methods II

Procedure details

Trimethylsilyldiazomethane (2 M solution in hexane, 1.5 ml) was added dropwise to a mixed solution of tert-butyl 2-carboxymethylpyrrolidine-1-carboxylate (CAS No. 194154-91-1, 500 mg) in methanol (1 ml)-toluene (1 ml) under ice-cooling, and the reaction solution was stirred at the same temperature for three hours. The reaction solution was concentrated. The resulting residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 506 mg of the title compound. The property values of the compound are as follows.
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